1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-acetylphenoxy)ethanone
Description
This compound is a heterocyclic small molecule featuring a pyridazine core substituted with a 1,2,4-triazole moiety at position 6, a piperazine ring at position 3, and a 4-acetylphenoxy group linked via an ethanone bridge. The structural complexity arises from the integration of multiple pharmacophoric elements:
- Pyridazine-triazole system: The pyridazine-triazole scaffold (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl) is associated with π-π stacking interactions and hydrogen-bonding capabilities, often exploited in kinase inhibitors .
- Piperazine linker: The piperazine group enhances solubility and serves as a flexible spacer for optimizing binding to target proteins .
- 4-Acetylphenoxy-ethanone: This hydrophobic substituent may influence membrane permeability and target selectivity, as seen in analogous acetylphenoxy-containing compounds .
Synthetic routes for related compounds involve nucleophilic substitution (e.g., chloroacetyl chloride intermediates) and cycloaddition reactions (e.g., Cu-catalyzed click chemistry for triazole formation) .
Properties
IUPAC Name |
2-(4-acetylphenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c1-15(28)16-2-4-17(5-3-16)30-12-20(29)26-10-8-25(9-11-26)18-6-7-19(24-23-18)27-14-21-13-22-27/h2-7,13-14H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPQKVRMJMMAMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-acetylphenoxy)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 368.39 g/mol. The structure features a triazole ring, a pyridazine moiety, and a piperazine unit, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with triazole and pyridazine structures exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have been reported to possess antibacterial and antifungal activities . The specific compound under discussion may share these properties due to the presence of the triazole and pyridazine rings, which are known to enhance antimicrobial efficacy.
Anti-inflammatory Effects
Pyridazine derivatives have been identified as having anti-inflammatory properties. They inhibit key inflammatory mediators and enzymes such as COX and LOX. The incorporation of the triazole moiety may further enhance these effects by modulating inflammatory pathways .
Case Studies
A notable study evaluated the biological activity of several pyridazine derivatives, including those with similar structural motifs to our compound. The findings indicated that these derivatives exhibited potent anti-inflammatory and anticancer activities in vitro. For example, one derivative showed an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a comparative analysis of structurally analogous compounds, focusing on key substitutions and their implications:
Core Heterocycle Variations
Piperazine-Linked Analogues
Acetylphenoxy-Containing Analogues
Key Research Findings and Trends
Triazole-Pyridazine vs.
Piperazine Flexibility: Piperazine-linked ethanones demonstrate tunable solubility; acetylphenoxy derivatives are less water-soluble than thiophene or imidazothiazole counterparts .
Acetylphenoxy vs. Aryl Groups: The 4-acetylphenoxy moiety in the target compound may confer selectivity toward estrogen-related receptors (ERRs), as seen in structurally related acetylphenoxy compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
